REACTION_CXSMILES
|
Br[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][CH:13]=[CH:12][C:11]=1B1OC(C)(C)C(C)(C)O1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.CCOC(C)=O>[Cl:8][C:7]1[C:2]([C:11]2[CH:12]=[CH:13][CH:14]=[C:15]([N+:16]([O-:18])=[O:17])[C:10]=2[F:9])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
144 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1Cl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1[N+](=O)[O-])B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
259 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
Pd(dppf)Cl2CH2Cl2
|
Quantity
|
61.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the resulting solution was washed successively with saturated aqueous NaHCO3 solution and brine
|
Type
|
CUSTOM
|
Details
|
dried (Phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (c-hexane/EtOAc 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)C1=C(C(=CC=C1)[N+](=O)[O-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |